5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol
Overview
Description
5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol: is a chemical compound with the molecular formula C14H11Cl2N3O and a molecular weight of 308.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 2,4-dichlorobenzylamine with indazole-3-ol under acidic conditions.
Reduction Reaction: Another approach is the reduction of the corresponding nitro compound to obtain the desired amine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced forms of the compound, such as amines.
Substitution Products: Derivatives with different functional groups, such as halides and alkyl groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs. Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The exact mechanism of action of 5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
5-Amino-1-(4-chlorobenzyl)-1H-indazol-3-ol
5-Amino-1-(3,5-dichlorobenzyl)-1H-indazol-3-ol
5-Amino-1-(2,4-dichlorobenzyl)-1H-indazole
Uniqueness: Compared to similar compounds, 5-Amino-1-(2,4-dichlorobenzyl)-1H-indazol-3-ol has unique structural features, such as the presence of two chlorine atoms on the benzyl group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
5-amino-1-[(2,4-dichlorophenyl)methyl]-2H-indazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O/c15-9-2-1-8(12(16)5-9)7-19-13-4-3-10(17)6-11(13)14(20)18-19/h1-6H,7,17H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDIRATDRZJIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)NN2CC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.